molecular formula C6H9NO2S2 B1660462 2-(Thiophene-3-sulfonyl)ethan-1-amine CAS No. 771580-76-8

2-(Thiophene-3-sulfonyl)ethan-1-amine

Cat. No.: B1660462
CAS No.: 771580-76-8
M. Wt: 191.3
InChI Key: YJLKYMGERSEOEH-UHFFFAOYSA-N
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Description

2-(Thiophene-3-sulfonyl)ethan-1-amine is a sulfonamide derivative featuring a thiophene ring substituted at the 3-position with a sulfonyl (-SO₂-) group, linked to an ethylamine moiety.

Properties

CAS No.

771580-76-8

Molecular Formula

C6H9NO2S2

Molecular Weight

191.3

IUPAC Name

2-thiophen-3-ylsulfonylethanamine

InChI

InChI=1S/C6H9NO2S2/c7-2-4-11(8,9)6-1-3-10-5-6/h1,3,5H,2,4,7H2

InChI Key

YJLKYMGERSEOEH-UHFFFAOYSA-N

SMILES

C1=CSC=C1S(=O)(=O)CCN

Canonical SMILES

C1=CSC=C1S(=O)(=O)CCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 2-(Thiophene-3-sulfonyl)ethan-1-amine and structurally related ethanamine derivatives is presented below, highlighting key differences in substituents, molecular properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Substituent/Group Molecular Weight (g/mol) Key Properties/Biological Relevance Evidence Source
This compound Thiophene-3-sulfonyl 207.29* High polarity; potential TAAR1 modulation
2-(Thiophen-3-yl)ethan-1-amine (hydrochloride) Thiophene-3-yl 143.2 (C₆H₉NS·HCl) Precursor for sulfonamide synthesis
2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine Thiophene-3-methylsulfanyl 173.3 Sulfur-containing; lower oxidation state
2-(Thiophene-2-sulfonyl)ethan-1-amine Thiophene-2-sulfonyl 207.29* Positional isomer; altered electronic effects
2-(4-Bromo-1H-indol-3-yl)ethan-1-amine Indole-3-yl 253.15 Indole-based; psychedelic analog
25I-NBOMe 4-Iodo-2,5-dimethoxyphenyl 413.22 Psychedelic; serotonin receptor agonist

*Calculated based on molecular formula C₆H₉NO₂S₂.

Key Observations

Sulfonyl vs. Sulfanyl Groups :

  • The sulfonyl group in this compound increases polarity and hydrogen-bonding capacity compared to the sulfanyl group in 2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine. This difference may enhance receptor binding affinity (e.g., TAAR1 agonism) but reduce membrane permeability .

Thiophene Positional Isomerism: The 3-sulfonyl substitution (vs.

Comparison with Indole and NBOMe Derivatives :

  • Indole-based analogs (e.g., 2-(4-Bromo-1H-indol-3-yl)ethan-1-amine) and NBOMe compounds prioritize π-π stacking via aromatic systems, whereas the thiophene-sulfonyl group may engage in dipole-dipole interactions .

Synthetic Accessibility :

  • Synthesis of sulfonamide derivatives often requires oxidation of thiol intermediates (e.g., converting sulfide to sulfonyl), which can complicate purification and reduce yields compared to direct alkylation methods used for sulfanyl analogs .

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